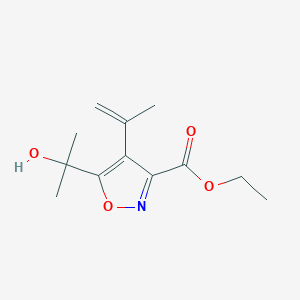![molecular formula C11H9N5OS2 B14943281 2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14943281.png)
2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[4,5-b]pyridine moiety fused with a thiazole ring, makes it a subject of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating . This method is known for producing the desired imidazopyridine derivatives in moderate to good yields. Industrial production methods often utilize solid support catalysts such as Al2O3 to facilitate the reaction .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include α-bromocarbonyl compounds and 2-aminopyridine derivatives . The major products formed from these reactions are typically imidazo[4,5-b]pyridine derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent . In medicine, it has been investigated for its potential as a GABA A receptor positive allosteric modulator, proton pump inhibitor, and aromatase inhibitor . Additionally, it has applications in the industry as a catalyst for various chemical reactions .
Mecanismo De Acción
The mechanism of action of 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . As a proton pump inhibitor, it blocks the H+/K+ ATPase enzyme, reducing gastric acid secretion . The compound’s ability to inhibit aromatase also makes it useful in the treatment of hormone-dependent cancers .
Comparación Con Compuestos Similares
Similar compounds to 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE include other imidazopyridine derivatives such as 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-1-(4-morpholinyl)ethanone . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of an imidazo[4,5-b]pyridine moiety with a thiazole ring in 2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE distinguishes it from other related compounds and contributes to its diverse range of applications.
Propiedades
Fórmula molecular |
C11H9N5OS2 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N5OS2/c17-8(15-10-13-4-5-18-10)6-19-11-14-7-2-1-3-12-9(7)16-11/h1-5H,6H2,(H,12,14,16)(H,13,15,17) |
Clave InChI |
OVATWVXDTLKPPO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943202.png)
![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
![1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B14943239.png)
![Ethyl 2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline-5-carboxylate](/img/structure/B14943245.png)
![N-(3-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14943251.png)
![2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1'-[2-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14943255.png)
![2-[(4-tert-butylphenoxy)methyl]-1-pentyl-1H-benzimidazole](/img/structure/B14943264.png)
![3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943269.png)
![1-cyclohexyl-6-methyl-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943273.png)
![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)
